molecular formula C16H17N5O2 B2842769 3-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-1-methylpyrazin-2-one CAS No. 2415543-00-7

3-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-1-methylpyrazin-2-one

Cat. No. B2842769
CAS RN: 2415543-00-7
M. Wt: 311.345
InChI Key: SHDFCJOVSUOSKR-UHFFFAOYSA-N
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Description

“3-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-1-methylpyrazin-2-one” is a structurally modified derivative of 3-(Piperazin-1-yl)-1,2-benzothiazole . These compounds are common structural units in pharmacological drugs and medicinal chemistry . They exhibit good biological activity and are used as antipsychotic drug substances .


Synthesis Analysis

The synthesis of these compounds involves a multi-step procedure . The structures of the synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .


Molecular Structure Analysis

The molecular structure of these compounds was analyzed using various techniques such as 1H NMR and 13C NMR . These techniques provide detailed information about the atomic-level structure of the molecules.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were analyzed. The compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were analyzed using various techniques. For example, the melting point was determined to be between 154–156 °C .

Future Directions

The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . Future research could focus on increasing the biological activity of these compounds and exploring their potential applications in drug discovery and development .

properties

IUPAC Name

3-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]-1-methylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-19-7-6-17-14(15(19)22)20-8-10-21(11-9-20)16-18-12-4-2-3-5-13(12)23-16/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDFCJOVSUOSKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)N2CCN(CC2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one

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